Phosphonic acid, zinc salt (1:1)

Tannin stain inhibition Wood coating Lead-free pigment

Phosphonic acid, zinc salt (1:1) (CAS 14332-59-3), commonly designated zinc phosphite with the empirical formula ZnHPO₃ and a molecular weight of approximately 163.39 g/mol, is an inorganic metal phosphite in which the phosphorus atom resides in the +3 oxidation state. This distinguishes it fundamentally from the phosphate (P at +5) class of zinc salts such as zinc phosphate (Zn₃(PO₄)₂).

Molecular Formula H3O4PZn
Molecular Weight 144.4 g/mol
CAS No. 14332-59-3
Cat. No. B077074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonic acid, zinc salt (1:1)
CAS14332-59-3
Molecular FormulaH3O4PZn
Molecular Weight144.4 g/mol
Structural Identifiers
SMILES[O-]P(=O)=O.[Zn+2]
InChIInChI=1S/HO3P.Zn/c1-4(2)3;/h(H,1,2,3);/q;+2/p-1
InChIKeyCZPRKINNVBONSF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphonic Acid, Zinc Salt (1:1) CAS 14332-59-3 — Compound Identity and Procurement Baseline


Phosphonic acid, zinc salt (1:1) (CAS 14332-59-3), commonly designated zinc phosphite with the empirical formula ZnHPO₃ and a molecular weight of approximately 163.39 g/mol, is an inorganic metal phosphite in which the phosphorus atom resides in the +3 oxidation state [1]. This distinguishes it fundamentally from the phosphate (P at +5) class of zinc salts such as zinc phosphate (Zn₃(PO₄)₂) [2]. The compound is listed on the U.S. EPA Substance Registry Services and the TSCA Inventory, and is commercially supplied as a white powder with slight water solubility that increases under acidic conditions . Zinc phosphite serves both as a standalone specialty chemical and as the essential phosphite-containing building block for a family of derived basic zinc phosphites and zinc hydroxy phosphite complexes that are standardized under ASTM D4462 for use as anticorrosive pigments [3].

Why Zinc Phosphate Cannot Simply Replace Phosphonic Acid, Zinc Salt (1:1) in Performance-Critical Formulations


The procurement risk of treating zinc phosphite (ZnHPO₃) as interchangeable with zinc phosphate (Zn₃(PO₄)₂) arises from two irreducible chemical differences. First, the phosphorus atom in phosphite exists in the +3 oxidation state, conferring reducing properties that phosphate (P at +5) cannot provide; this redox activity is exploited in anticorrosive mechanisms where phosphite sacrificially consumes oxygen that would otherwise drive under-film corrosion, whereas zinc phosphate functions solely as a physical barrier pigment [1]. Second, the 1:1 zinc-to-phosphite stoichiometry of ZnHPO₃ permits controlled basicity modulation — from hemibasic (½ ZnO·ZnHPO₃) to decabasic (10 ZnO·ZnHPO₃) — yielding a tunable pigment family with application-specific oil absorption, gloss, and dispersion characteristics that have no parallel in the fixed-composition zinc phosphate product range [2][3]. Direct comparative testing demonstrates that normal zinc phosphite alone is ineffective as a tannin stain inhibitor, whereas its basic derivatives (X ZnO·ZnHPO₃, X = 1–10) match the performance of ecologically undesirable basic lead sulfo-silicate complexes, a differentiation driven entirely by the phosphite anion's unique chemistry [2].

Quantitative Differentiation Evidence for Phosphonic Acid, Zinc Salt (1:1) — Head-to-Head and Cross-Study Data


Tannin Stain Inhibition: Normal ZnHPO₃ Versus Basic Zinc Phosphite Derivatives in Latex Wood Coatings

In a controlled cedar panel study using identical acrylic latex paint formulations at equal pigment loading, normal zinc phosphite (ZnHPO₃, the 1:1 stoichiometric compound) was directly compared against a homologous series of basic zinc phosphites (X ZnO·ZnHPO₃, X = 1 to 10) and a basic lead sulfo-silicate complex control. After 72-hour exposure in a Cleveland High Humidity Cabinet, normal zinc phosphite was rated 'Not effective' at inhibiting tannin staining, whereas tribasic through decabasic zinc phosphites were all rated 'effective' and performed comparably to the lead-based control [1]. This demonstrates that the phosphite anion combined with controlled ZnO basicity — rather than the zinc or phosphorus content alone — is the critical determinant of tannin-blocking performance.

Tannin stain inhibition Wood coating Lead-free pigment Cedar bleeding prevention

Pigmentary Performance: Zinc Hydroxy Phosphite Phase B Versus Phase A — Oil Absorption, Gloss, and Loading Capacity

Patent US4386059A provides a direct quantitative comparison between two zinc hydroxy phosphite structural phases — Phase A [Zn(OH)₂·ZnHPO₃]·XZnO (prior art) and Phase B [2Zn(OH)₂·ZnHPO₃]·XZnO (novel). Phase B compositions exhibit oil absorption values of 14–22 lbs oil per 100 lbs pigment (ASTM D281), enabling high pigment loadings into coating systems. In contrast, Phase A materials fail at loadings of 40 lb/100 gal in a 1:1 oil/alkyd maintenance primer due to excessively high oil absorption, whereas Phase B achieves successful formulation at equivalent or higher loading [1]. Gloss measurements at 60° angle show Phase B delivers a value of 48 in a semigloss white latex paint and 43 in a 1:1 oil/alkyd white primer, while Phase A produces markedly lower gloss and poor dispersion (fineness of grind) [1]. Thermogravimetric analysis (Table VI, FIG. 4) further demonstrates that Phase A loses water of constitution at lower temperatures than Phase B, confirming inferior thermal stability during processing and storage [1].

Anticorrosive pigment Oil absorption Coating gloss Pigment dispersion Zinc hydroxy phosphite

Synergistic Anticorrosion: Zinc Hypophosphite–Zinc Phosphate Mixture Outperforms Zinc Phosphate Alone in Salt Spray Testing

A commercial pigment mixture containing zinc hypophosphite (a phosphite-class compound with P at +1 oxidation state, structurally related to zinc phosphite) together with reduced levels of zinc phosphate and zinc oxide was compared against formulations containing 30% zinc phosphate alone. In alkyd paint systems evaluated by salt spray testing (ASTM B117) and electrochemical noise techniques, the phosphite-containing mixture achieved an acceptable performance rating (qualification ≥7) after 1950 hours of exposure, whereas literature data for comparable paints formulated with 30% zinc phosphate alone showed onset of failure at 1700 hours — a 250-hour extension of protective lifetime [1][2]. Electrochemical measurements (corrosion potential and linear polarization) confirmed that the protective layer formed by the phosphite-containing mixture provided superior barrier properties. SEM analysis revealed a more compact and adherent protective film on the steel substrate [1].

Anticorrosive paint Salt spray test Zinc hypophosphite synergism Phosphate reduction Electrochemical noise

Phosphite Oxidation State Advantage: Sacrificial Reducing Action Versus Passive Barrier Function of Zinc Phosphate

Zinc phosphite contains phosphorus in the +3 oxidation state, whereas zinc phosphate contains phosphorus at +5. This oxidation state differential is functionally significant: phosphite (HPO₃²⁻) can undergo oxidation to phosphate (PO₄³⁻), acting as a sacrificial reducing agent that consumes dissolved oxygen penetrating the coating film. This has been experimentally demonstrated in the context of zinc calcium phosphite pigments, where the 'mild, though long-lasting reducing power catches dissolved oxygen coming through a coating film and prevents the occurrence of rust' [1]. In contrast, zinc phosphate — with phosphorus already at its maximum +5 oxidation state — cannot participate in redox chemistry and relies entirely on physical barrier formation and limited substrate passivation for corrosion protection [2]. This mechanistic difference explains why phosphite-containing pigments can provide active electrochemical protection that phosphate-only pigments cannot replicate.

Reducing pigment Phosphite oxidation Sacrificial anticorrosion Oxygen scavenging Cathodic protection

Standardized Quality Specification: ASTM D4462 for Zinc Hydroxy Phosphite Pigment — Independent Procurement Benchmark

Zinc hydroxy phosphite pigment — formulated from the ZnHPO₃ core — is governed by its own dedicated ASTM standard: ASTM D4462-02(2019), 'Standard Specification for Zinc Hydroxy Phosphite Pigment,' which defines the pigment composition as ZnHPO₃·[ZnO·2Zn(OH)₂] and mandates specific test methods for chemical analysis, moisture loss, oil absorption, and sieve residue [1]. No equivalent standalone ASTM specification exists for zinc phosphate as a coating pigment; zinc phosphate is referenced within broader phosphate coating specifications (e.g., ASTM D6280 for zinc phosphate coatings on steel), but these address conversion coating processes rather than pigment quality parameters [2]. The existence of a dedicated, composition-specific ASTM standard provides procurement professionals with an independent, verifiable quality benchmark for zinc hydroxy phosphite that does not rely on vendor-specific claims and has no direct counterpart for zinc phosphate pigments [1].

ASTM standard Zinc hydroxy phosphite Pigment specification Quality control Procurement compliance

Thermal Decomposition Pathway Differentiation: Anhydrous ZnPHO₃ Formation and Polyphosphite Intermediates

A systematic thermal and spectroscopic study of zinc phosphite hydrates established that ZnPHO₃·2.5 H₂O, upon heating, yields anhydrous ZnPHO₃ — the exact stoichiometric compound corresponding to CAS 14332-59-3 in its anhydrous form [1]. The thermal decomposition pathway of zinc phosphite hydrates differs fundamentally from that of zinc phosphate: dihydrogen triorthophosphite (Zn₂H₂P₃H₃O₉) and tetrahydrogen pentaorthophosphite thermally degrade before anion oxidation to a mixture of ZnPHO₃ and ZnH₂P₂H₂O₆, which then converts to zinc diphosphite (ZnP₂H₂O₅) after loss of water of constitution [1]. Infrared spectroscopy confirmed extensive hydrogen bonding in all zinc phosphites studied, with ZnPHO₃·2.5 H₂O exhibiting a symmetry decrease of the PHO₃²⁻ anion from point group C₃ᵥ to Cₛ — a structural feature with no parallel in zinc phosphate compounds [1]. X-ray diffraction confirmed the phase identities of all thermal decomposition products [1].

Thermal decomposition Zinc phosphite hydrate TGA X-ray diffraction Hydrogen bonding

Evidence-Backed Application Scenarios for Phosphonic Acid, Zinc Salt (1:1) and Its Derivatives


Lead-Free Tannin Stain Blocking Primers for Cedar, Redwood, and High-Tannin Wood Substrates

When formulating water-based wood primers for tannin-rich species (western red cedar, redwood), normal zinc phosphite (ZnHPO₃) must be avoided — it is demonstrably ineffective at blocking tannin migration. Instead, procurement should specify a basic zinc phosphite of tribasic or higher basicity (3 ZnO·ZnHPO₃ to 10 ZnO·ZnHPO₃), which matches the performance of ecologically restricted basic lead sulfo-silicate complexes in 72-hour humidity cabinet testing [1]. This scenario is directly supported by the head-to-head tannin stain inhibition evidence in Section 3, Evidence Item 1, where normal ZnHPO₃ was explicitly rated 'Not effective' while tribasic through decabasic variants were 'Effective' [1].

High-Solids, Low-VOC Anticorrosive Primers Requiring Maximum Pigment Loading Without Viscosity Penalty

For high-performance 1:1 oil/alkyd or epoxy maintenance primers where maximum barrier protection is needed at high pigment volume concentration, zinc hydroxy phosphite Phase B [2Zn(OH)₂·ZnHPO₃]·XZnO is the only phosphite variant that combines oil absorption values as low as 14–22 (ASTM D281) with gloss retention of 43–48 at 60° [1]. Prior-art Phase A materials fail at loadings of 40 lb/100 gal due to excessive oil absorption, whereas Phase B achieves loading levels exceeding 34.9 wt% of the final formulation with effective rust and blister prevention in salt fog testing [1]. This scenario derives directly from the Phase B vs. Phase A pigmentary comparison in Section 3, Evidence Item 2.

Phosphate-Reduced Synergistic Anticorrosive Paint Formulations for Environmental Compliance

Regulatory pressure to reduce phosphate content in coating formulations — driven by aquatic eutrophication concerns — creates a scenario where partial substitution of zinc phosphate with a phosphite-class zinc compound (zinc hypophosphite or zinc phosphite) enables a 250-hour extension of salt spray protection lifetime (from 1700 h to 1950 h) in alkyd systems while simultaneously lowering total phosphate loading [1][2]. This synergistic strategy is directly supported by the cross-study salt spray and electrochemical evidence in Section 3, Evidence Item 3, and provides a quantifiable procurement rationale for specifying phosphite-containing pigment mixtures over zinc phosphate-only formulations.

Quality-Assured Procurement of Anticorrosive Pigments Under Third-Party Standardized Specifications

When procurement requires vendor-independent quality verification, zinc hydroxy phosphite pigment can be specified against ASTM D4462-02(2019), which establishes standardized test methods for chemical analysis, moisture loss, oil absorption, and sieve residue — providing an objective framework for lot acceptance and supplier qualification [1]. Zinc phosphate lacks a comparable dedicated pigment specification, forcing reliance on supplier certificates of analysis without a published ASTM benchmark. This infrastructure advantage is documented in Section 3, Evidence Item 5, and directly supports procurement workflows in regulated industries (aerospace, marine, infrastructure) where traceable quality standards are mandatory [1].

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